Dodecanamide, N-decyl-

Lipophilicity Partition Coefficient Physicochemical Property

Sourcing a non-ionic surfactant or SPME coating with a precise logP can be problematic. N-decyldodecanamide (CAS 22205-13-6) solves this as a solid, asymmetric amide (logP 9.2), ideal for SPME fiber coatings, W/O emulsification, and extractant synthesis. • Solid (waxy, RT) ensures mechanical stability for SPME vs. liquid analogs. • XLogP3-AA 9.2: high lipophilicity & controlled membrane interactions, avoiding insolubility. • Asymmetric chain enables selective N-alkylation for extractant design. In stock, global shipping.

Molecular Formula C22H45NO
Molecular Weight 339.6 g/mol
Cat. No. B15377982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanamide, N-decyl-
Molecular FormulaC22H45NO
Molecular Weight339.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCCCCCCCCCC
InChIInChI=1S/C22H45NO/c1-3-5-7-9-11-13-14-16-18-20-22(24)23-21-19-17-15-12-10-8-6-4-2/h3-21H2,1-2H3,(H,23,24)
InChIKeyFKZUDXVZNVPXDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Decyldodecanamide: Compound Overview


Dodecanamide, N-decyl- (CAS: 22205-13-6), also known as N-decyldodecanamide, is a secondary fatty amide with the molecular formula C22H45NO and a molecular weight of 339.6 g/mol . Structurally, it comprises a dodecanoyl (C12) chain linked via an amide bond to a decyl (C10) amine, resulting in an asymmetric, highly lipophilic molecule with a calculated XLogP3-AA of 9.2 . This compound is characterized as a non-ionic, waxy solid at room temperature and is noted for its potential as a surfactant, lubricant, and chemical intermediate in industrial and research settings .

N-Decyldodecanamide: Why Substitution Fails


Substituting Dodecanamide, N-decyl- with a seemingly similar fatty amide, such as N-dodecyldodecanamide (C24H49NO, 367.66 g/mol) or N,N-dimethyldodecanamide, can critically alter key physicochemical parameters essential for formulation performance. For instance, the 28 g/mol difference in molecular weight between N-decyldodecanamide and N-dodecyldodecanamide corresponds to a significant shift in lipophilicity (e.g., XLogP3-AA of 9.2 versus a predicted value exceeding 10) . Such variations directly impact properties like solubility, critical micelle concentration (CMC), and surface activity, which are paramount in applications ranging from surfactant science to metal extraction [1]. Furthermore, the asymmetric C12-C10 chain structure of N-decyldodecanamide confers a distinct solid-state behavior compared to its symmetric C12-C12 analog, influencing its performance as a phase-change material or solid lubricant [2]. This evidence guide delineates these specific, quantifiable differences to inform precise scientific selection.

N-Decyldodecanamide: Key Differentiators


Lipophilicity vs. N-Dodecyldodecanamide

The calculated partition coefficient (XLogP3-AA) for N-decyldodecanamide is 9.2, indicating extremely high lipophilicity . In comparison, the larger symmetric analog, N-dodecyldodecanamide, exhibits a predicted ACD/LogP of 14.13 . This difference of approximately 5 logP units corresponds to a theoretical 100,000-fold higher partition into a non-polar phase for the symmetric analog.

Lipophilicity Partition Coefficient Physicochemical Property

Molecular Weight and Physical State

N-decyldodecanamide (339.6 g/mol) is a waxy solid at room temperature, whereas the lower molecular weight analog N-decyldecanamide (311.55 g/mol) is reported as a liquid . This difference in physical state at standard conditions is a primary consequence of the increased molecular weight and chain length, which enhances van der Waals interactions and packing efficiency.

Molecular Weight Physical State Formulation

Molar Mass vs. N-Dodecyldodecanamide

The molecular formula of N-decyldodecanamide is C22H45NO, corresponding to a monoisotopic mass of 339.3501 g/mol and an average mass of 339.6 g/mol . Its closest symmetric analog, N-dodecyldodecanamide, has the formula C24H49NO, a monoisotopic mass of 367.3814 g/mol, and an average mass of 367.66 g/mol . This difference of 2 carbon atoms and 4 hydrogen atoms represents a ~8% increase in molar mass.

Molecular Formula Molar Mass Structural Analogs

N-Decyldodecanamide: Validated Applications


Hydrophobicity Modulator for Lipid Formulations

The XLogP3-AA value of 9.2 for N-decyldodecanamide positions it as a lipophilic modifier with a high, but not extreme, partition coefficient . This makes it a strategic alternative to more hydrophobic amides like N-dodecyldodecanamide (ACD/LogP ~14) when the goal is to enhance lipophilicity without causing complete insolubility in aqueous phases or excessively strong membrane retention. This property is valuable in designing lipid nanoparticles (LNPs) or emulsions where a specific logP window is desired for controlled release or bioavailability .

Solid Matrix for SPME Coatings

The physical state of N-decyldodecanamide as a waxy solid at room temperature, attributed to its specific molecular weight (339.6 g/mol) and chain length, enables its use as a stable, non-volatile coating for SPME fibers . Unlike liquid analogs such as N-decyldecanamide, a solid coating offers mechanical stability and resistance to flow or depletion during sampling and thermal desorption . This application leverages the compound's high lipophilicity (logP 9.2) to efficiently extract non-polar analytes from complex matrices, providing a quantifiable advantage in analytical chemistry .

Amide Synthesis Intermediate for Metal Extraction

The asymmetric C22H45NO structure of N-decyldodecanamide serves as a specific precursor for synthesizing N-methyl-N-decyl alkylamides, which are studied as extractants in nuclear fuel reprocessing . The presence of a secondary amide proton (hydrogen bond donor count: 1) in N-decyldodecanamide allows for selective N-alkylation, enabling the precise tuning of the extractant's lipophilicity and metal-binding affinity . This synthetic versatility, based on its defined molecular architecture, is a key differentiator from tertiary amides like N,N-dimethyldodecanamide, which lack this reactive handle .

Non-Ionic Surfactant and Co-Emulsifier

As a long-chain fatty amide with a single hydrogen bond donor (amide N-H) and acceptor (amide C=O), N-decyldodecanamide functions as a non-ionic surfactant . Its high lipophilicity (logP 9.2) makes it particularly suited for stabilizing water-in-oil (W/O) emulsions or as a co-emulsifier with other surfactants to adjust the overall hydrophilic-lipophilic balance (HLB) of a formulation . Its waxy solid nature also allows it to act as a viscosity modifier and consistency agent in creams and ointments, a property not offered by liquid surfactants of similar class .

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